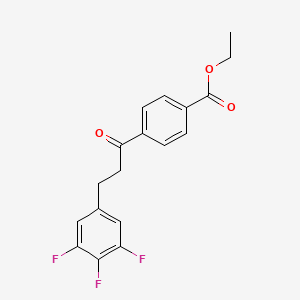

4'-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone

Description

Properties

IUPAC Name |

ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3O3/c1-2-24-18(23)13-6-4-12(5-7-13)16(22)8-3-11-9-14(19)17(21)15(20)10-11/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQLYKVLADBXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645002 | |

| Record name | Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-80-5 | |

| Record name | Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation Followed by Esterification

The most common and documented synthetic route to 4'-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone involves a Claisen-Schmidt condensation between ethyl 3-oxobutanoate and 3,4,5-trifluorobenzaldehyde, catalyzed by a base such as sodium ethoxide. This reaction forms an α,β-unsaturated ketone intermediate, which upon further processing yields the target propiophenone derivative.

| Parameter | Details |

|---|---|

| Reactants | Ethyl 3-oxobutanoate, 3,4,5-trifluorobenzaldehyde |

| Catalyst/Base | Sodium ethoxide |

| Solvent | Ethanol or methanol |

| Temperature | Room temperature to 60°C |

| Reaction Time | 12 to 24 hours |

Process Summary:

- Condensation: The base deprotonates the α-hydrogen of ethyl 3-oxobutanoate, generating an enolate ion that attacks the aldehyde carbonyl carbon of 3,4,5-trifluorobenzaldehyde, forming a β-hydroxy ester intermediate.

- Dehydration: The intermediate undergoes elimination to form the α,β-unsaturated ester.

- Esterification: The reaction mixture is worked up to isolate the esterified propiophenone product.

This method is scalable and adaptable for industrial production, often employing continuous flow reactors to improve yield and reproducibility. Purification is typically achieved by recrystallization or chromatographic techniques to ensure high purity.

Alternative Synthetic Routes and Industrial Considerations

While the Claisen-Schmidt condensation is the primary method, industrial synthesis may incorporate:

- Automated continuous flow systems to enhance reaction control and throughput.

- Use of alternative bases such as potassium carbonate or sodium hydroxide depending on solvent and scale.

- Purification techniques including recrystallization from ethanol or chromatographic separation to remove side products and unreacted starting materials.

These adaptations improve efficiency and product quality in large-scale manufacturing.

Reaction Mechanism and Chemical Transformations

The key step in the preparation is the base-catalyzed aldol condensation (Claisen-Schmidt type), which proceeds via:

- Enolate formation from ethyl 3-oxobutanoate.

- Nucleophilic attack on the aldehyde carbonyl.

- Formation of β-hydroxy ester intermediate.

- Dehydration to yield α,β-unsaturated ester.

- Subsequent hydrogenation or reduction steps (if needed) to obtain the saturated propiophenone derivative.

The trifluorophenyl group remains intact during these steps, contributing to the compound’s unique electronic properties.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Enolate formation | Ethyl 3-oxobutanoate + NaOEt in EtOH | Formation of reactive enolate ion |

| Aldol condensation | 3,4,5-trifluorobenzaldehyde, RT to 60°C | β-hydroxy ester intermediate |

| Dehydration | Base-catalyzed, mild heating | α,β-unsaturated ester formation |

| Esterification/Isolation | Workup with ethanol, recrystallization | Pure 4'-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone |

Research Findings and Optimization

- Yield: Typical yields range from 70% to 85% depending on reaction time and temperature optimization.

- Purity: High purity (>98%) achievable with recrystallization.

- Solvent Effects: Ethanol is preferred for solubility and reaction rate; methanol is an alternative.

- Temperature Control: Maintaining temperature below 60°C prevents side reactions and decomposition.

- Reaction Time: Extended reaction times (up to 24 hours) improve conversion but require monitoring to avoid by-products.

Chemical Reactions Analysis

Types of Reactions

4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities.

Medicine: Explored for its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 2’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone

- 3’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone

Uniqueness

4’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its isomers.

Biological Activity

4'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone, with the CAS number 898777-80-5, is a synthetic compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its chemical structure, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₅F₃O₃

- Molecular Weight : 336.31 g/mol

- CAS Number : 898777-80-5

- Purity : Typically around 97% in commercial preparations.

The biological activity of 4'-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone can be attributed to its structural characteristics, particularly the presence of the trifluoromethyl group which enhances lipophilicity and influences interactions with biological targets.

Potential Mechanisms:

- Antioxidant Activity : The presence of electron-withdrawing trifluoromethyl groups may enhance the compound's ability to scavenge free radicals.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential antibacterial or antifungal activity.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that compounds similar to 4'-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone exhibit notable antimicrobial properties. A study highlighted that derivatives with similar structures demonstrated significant inhibition against oral pathogens and other bacteria .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : Compounds with similar functionalities have been shown to induce apoptosis in MCF-7 cells by upregulating p53 and downregulating Bcl-xL, leading to cell cycle arrest .

- HT-29 (Colorectal Cancer) : Related derivatives exhibited IC50 values suggesting effective cytotoxicity at low concentrations .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅F₃O₃ |

| Molecular Weight | 336.31 g/mol |

| CAS Number | 898777-80-5 |

| Purity | 97% |

| Biological Activity Study | Result |

|---|---|

| MCF-7 Cell Line (Cytotoxicity) | Induced apoptosis |

| HT-29 Cell Line (Cytotoxicity) | IC50 = 27.1 µg/mL |

| Antimicrobial Activity | Effective against oral pathogens |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4'-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone, and what reaction conditions are critical for yield optimization?

- Methodology : The synthesis typically involves a multi-step Friedel-Crafts acylation or nucleophilic substitution. For example:

React 3,4,5-trifluorophenylacetone with ethyl chloroformate in the presence of a base (e.g., potassium carbonate) in DMF at 80–100°C to introduce the carboethoxy group .

Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the propiophenone backbone.

- Critical Parameters : Control of temperature, stoichiometry of fluorinated reactants, and inert atmosphere (N₂/Ar) to prevent side reactions. Yield optimization often requires iterative adjustment of base strength and solvent polarity .

Q. Which spectroscopic techniques are most reliable for characterizing structural purity, and what key signals should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Focus on the carboethoxy group’s ester carbonyl signal (~165–170 ppm in ¹³C NMR) and trifluorophenyl aromatic protons (δ 6.8–7.2 ppm in ¹H NMR).

- 19F NMR : Verify trifluorophenyl substitution patterns (three distinct peaks for 3,4,5-F₃) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to confirm molecular ion [M+H]⁺ at m/z 336.31 .

Q. How does the carboethoxy group influence the compound’s solubility and reactivity in cross-coupling reactions?

- Methodology : The carboethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but may sterically hinder electrophilic aromatic substitution. Reactivity can be tested via Suzuki-Miyaura coupling with aryl boronic acids, monitoring coupling efficiency via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹⁹F NMR) for this compound?

- Methodology :

- Perform 2D NMR (COSY, NOESY) to confirm proximity of fluorine atoms and rule out impurities.

- Use DFT computational modeling (Gaussian, ORCA) to simulate NMR spectra and compare with experimental data.

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions involving the trifluorophenyl group?

- Methodology :

- Directed ortho-metalation : Use a directing group (e.g., carbonyl) with LDA/TMP to functionalize specific positions on the trifluorophenyl ring.

- Microwave-assisted synthesis : Enhances reaction rates and selectivity for challenging substitutions (e.g., introducing methoxy groups at the 4-position) .

Q. How do substituent electronic effects (e.g., carboethoxy vs. methoxy) impact the compound’s bioactivity in enzyme inhibition assays?

- Methodology :

- Comparative SAR Study : Synthesize analogs (e.g., 3'-methoxy variant) and test against target enzymes (e.g., kinases, cytochrome P450).

- Docking Simulations : Use AutoDock Vina to model interactions between the carboethoxy group and enzyme active sites.

- Data Analysis : Correlate Hammett constants (σ) of substituents with IC₅₀ values to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.